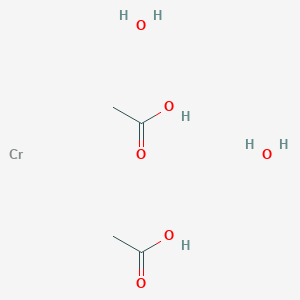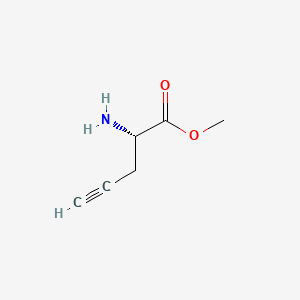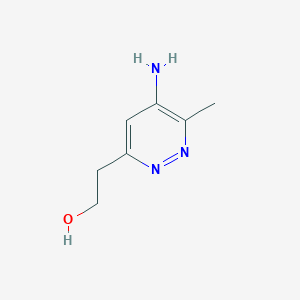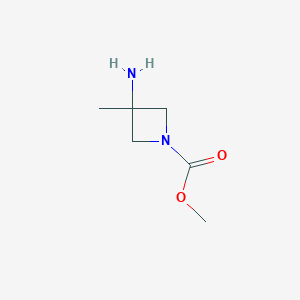![molecular formula C27H30O16 B12827469 3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safflor Yellow A, also known as Hydroxysafflor Yellow A, is a principal natural ingredient extracted from the safflower plant (Carthamus tinctorius L.), which belongs to the Compositae (Asteraceae) family. This compound has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain . It is highly soluble in water but has low solubility in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Safflor Yellow A is primarily obtained through extraction from the safflower plant. The extraction process involves using solvents like water or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to various purification steps, including filtration and chromatography, to obtain pure Safflor Yellow A .
Industrial Production Methods: In industrial settings, the production of Safflor Yellow A involves large-scale extraction and purification processes. The safflower flowers are harvested and dried before being subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Safflor Yellow A.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of Safflor Yellow A, which may exhibit enhanced or altered pharmacological activities .
Scientific Research Applications
Safflor Yellow A has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Exhibits significant pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects .
- Used in the treatment of cardiovascular and cerebrovascular diseases due to its ability to improve blood circulation and prevent blood clot formation .
Industry:
Mechanism of Action
Safflor Yellow A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Safflor Yellow A is unique due to its specific pharmacological properties and molecular structure. Similar compounds include:
Safflor Yellow B: Another compound extracted from safflower with similar but less potent pharmacological activities.
Safflor Yellow A stands out due to its specific efficacy in treating cardiovascular and cerebrovascular diseases, making it a valuable compound in both traditional and modern medicine .
Properties
Molecular Formula |
C27H30O16 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2 |
InChI Key |
AQMZAOSKHKZGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)





![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)

![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)

